molecular formula C15H20FNO2 B2696693 N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide CAS No. 2418676-14-7

N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide

Cat. No.: B2696693
CAS No.: 2418676-14-7
M. Wt: 265.328
InChI Key: KTBAGYJQJMGLQC-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a dimethylbutyl chain, and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Attachment of the Dimethylbutyl Chain: The next step involves the alkylation of the fluorophenyl intermediate with a suitable dimethylbutyl halide under basic conditions.

    Epoxidation: The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.

    Amidation: Finally, the oxirane intermediate is reacted with an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chlorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide
  • N-[1-(4-Bromophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide
  • N-[1-(4-Methylphenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide

Uniqueness

N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-15(2,3)8-12(17-14(18)13-9-19-13)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBAGYJQJMGLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)F)NC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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